REACTION_CXSMILES
|
O[CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1.S(Cl)([Cl:14])=O>>[Cl:14][CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1
|
Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
OCN1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
175 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at ice-bath
|
Type
|
CUSTOM
|
Details
|
long as a vigorous reaction
|
Type
|
ADDITION
|
Details
|
The reminder was added more rapidly
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the last traces were removed
|
Type
|
TEMPERATURE
|
Details
|
by heating for a short time with 200 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
collecting on a funnel
|
Type
|
CUSTOM
|
Details
|
(lit. 136°-138° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClCN1N=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |